

Physicochemical Properties of (1-Methylpiperidin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Methylpiperidin-3-yl)methanamine

Cat. No.: B111921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **(1-Methylpiperidin-3-yl)methanamine**, a key building block in medicinal chemistry. The information is intended to support research, discovery, and development activities by providing essential data on its chemical characteristics and standardized methodologies for its analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **(1-Methylpiperidin-3-yl)methanamine**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	Chem-Impex[1]
Molecular Weight	128.22 g/mol	Chem-Impex[1]
Predicted XLogP	0.2	PubChem[2]
Predicted pKa	~10.12 (Estimated)	Based on structurally similar compounds[3]
Aqueous Solubility	Data not available	N/A

Note on Predicted Values: The XLogP value is a theoretical calculation of the partition coefficient, a key indicator of a compound's lipophilicity. The pKa value is an estimation based on a structurally related molecule and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and a representative synthetic route are provided below.

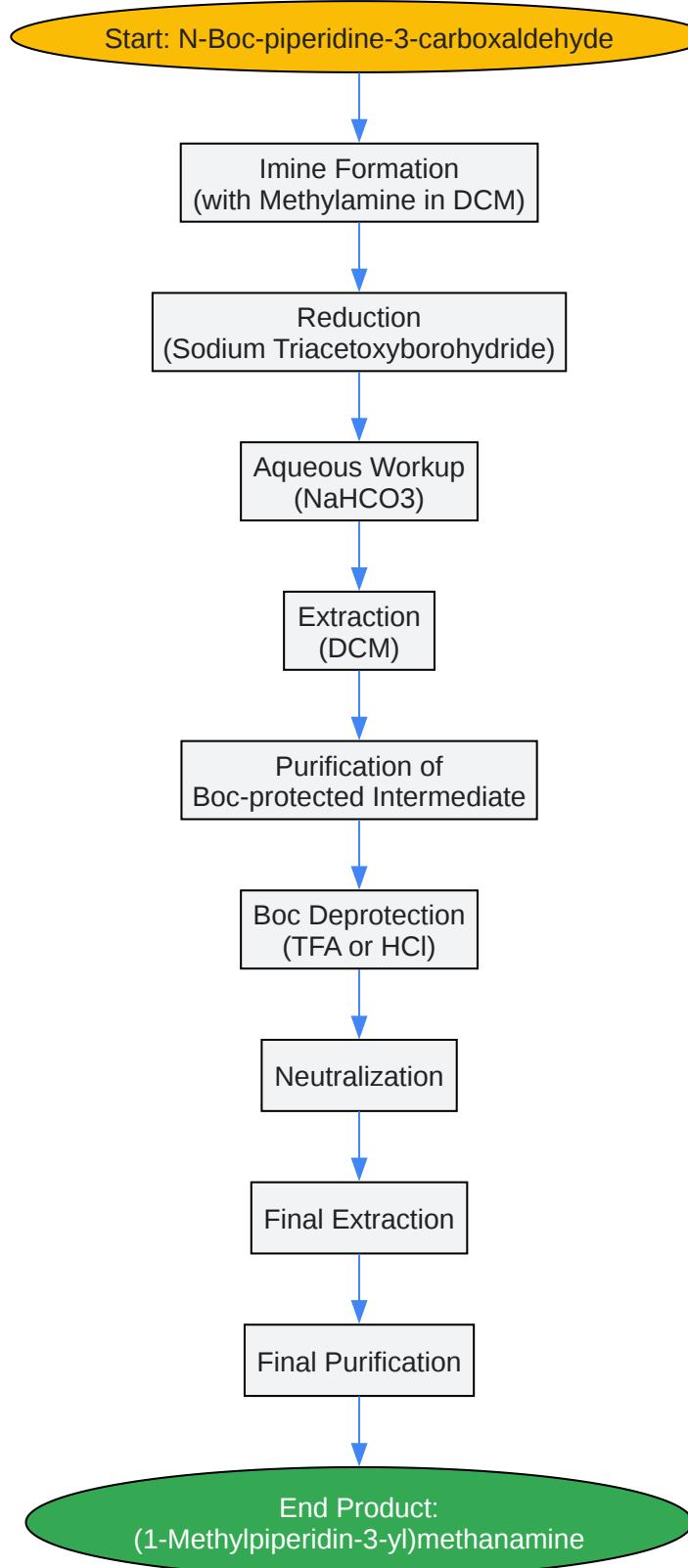
Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of a compound's lipophilicity, can be determined using the shake-flask method followed by LC-MS analysis.

Methodology:

- Preparation of Solutions: Prepare a stock solution of **(1-Methylpiperidin-3-yl)methanamine** in a suitable organic solvent (e.g., DMSO).
- Partitioning: In a glass vial, add 1 mL of 1-octanol and 1 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Add a small aliquot of the compound's stock solution to the vial.
- Equilibration: Rotate the vial for one hour at room temperature to allow for the compound to partition between the octanol and aqueous layers.
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from each layer and analyze the concentration of the compound in each phase using LC-MS/MS.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Synthesis via Reductive Amination


A common and efficient method for the synthesis of **(1-Methylpiperidin-3-yl)methanamine** and its analogues is through reductive amination.[4] This involves the reaction of a suitable piperidine-based carbonyl compound with an amine, followed by in-situ reduction of the resulting imine.

Methodology:

- **Imine Formation:** Dissolve N-Boc-piperidine-3-carboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a solution of the desired amine (e.g., methylamine, 1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Continue to stir the mixture at room temperature for 12-16 hours.
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
- **Purification of Intermediate:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
- **Deprotection:** Dissolve the intermediate in a suitable solvent and treat with an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group.
- **Final Isolation:** After the deprotection is complete, neutralize the reaction mixture and extract the final product. The crude product can then be purified by distillation or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of **(1-Methylpiperidin-3-yl)methanamine** via a reductive amination pathway.

[Click to download full resolution via product page](#)**Synthetic Workflow for (1-Methylpiperidin-3-yl)methanamine**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (1-Methylpiperidin-2-yl)methanamine | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE | 936940-49-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of (1-Methylpiperidin-3-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111921#physicochemical-properties-of-1-methylpiperidin-3-yl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com